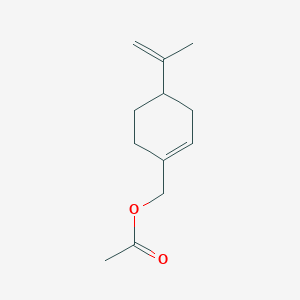

Perillyl acetate

説明

Contextualization within Monoterpenoid Chemistry and Bioscience Research

Perillyl acetate is a naturally occurring monoterpenoid, a class of organic compounds derived from two isoprene units. hmdb.ca These compounds are a major focus of research due to their diverse biological activities and applications in the fragrance, food, and pharmaceutical industries. nih.gov Monoterpenoids like this compound are synthesized in plants through complex biosynthetic pathways, typically originating from geranyl diphosphate (GPP). nih.govresearchgate.net The biosynthesis of these compounds often occurs in specialized plant tissues such as glandular trichomes. researchgate.netoup.com

In the broader context of bioscience research, the study of this compound is intertwined with investigations into the bioconversion and metabolic engineering of microorganisms. kyoto-u.ac.jpnih.gov Researchers are exploring the use of engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, for the sustainable production of valuable monoterpenoids. nih.govkyoto-u.ac.jpnih.gov This involves elucidating the enzymatic pathways responsible for their formation and optimizing production conditions. nih.gov The biotransformation of related compounds, such as limonene and perillyl alcohol, into this compound and other derivatives is a key area of this research. kyoto-u.ac.jpnih.gov

This compound belongs to the class of menthane monoterpenoids, which are characterized by a p-menthane backbone. hmdb.ca This structure consists of a cyclohexane ring substituted with a methyl group and an isopropenyl group. hmdb.ca The chemical diversity within this class, arising from different functional groups and stereochemistry, leads to a wide range of biological properties and industrial applications.

Historical Overview of Academic Investigations on this compound and Related Compounds

Academic interest in this compound and its related compounds, particularly perillyl alcohol, has a history rooted in the exploration of natural products and their potential applications. Early research focused on the isolation and characterization of these compounds from essential oils of various plants, including those from the Perilla genus. mdpi.com

A significant portion of historical research has been dedicated to the chemical synthesis of this compound and perillyl alcohol. For instance, a 1966 study by T.K. Keenan described a method to produce this compound from beta-pinene oxide by refluxing it with acetic anhydride and acetic acid. google.com Over the years, various other synthetic routes have been explored, often starting from readily available precursors like β-pinene. google.comresearchgate.net These investigations aimed to improve reaction yields and develop more efficient production methods. researchgate.net For example, one method involved the saponification of this compound to yield perillyl alcohol. researchgate.net

In parallel with synthetic chemistry, a substantial body of research has focused on the biological activities of perillyl compounds. While this article will not detail specific therapeutic applications, it is important to note that academic investigations have explored a wide range of biological effects, which has been a primary driver for the continued interest in these molecules.

The advent of modern biotechnology has shifted some of the research focus towards biocatalytic and microbial production methods. nih.govnih.gov Studies have investigated the use of various microorganisms to convert substrates like limonene into perillyl alcohol and subsequently into other derivatives. kyoto-u.ac.jpnih.gov This approach is seen as a more sustainable alternative to chemical synthesis. nih.gov

Structural Relationship and Interplay with Perillyl Alcohol in Academic Inquiry

This compound and perillyl alcohol are closely related structurally and are often studied in conjunction within academic research. The fundamental difference between the two compounds lies in the functional group attached to the carbon outside the cyclohexene ring. Perillyl alcohol possesses a primary hydroxyl (-OH) group, whereas this compound has an acetate (-OCOCH₃) group at the same position. hmdb.ca This structural similarity means that they share a common p-mentha-1,8-diene skeleton. hmdb.ca

The interplay between these two compounds is most evident in their synthesis and metabolism. This compound can be synthesized from perillyl alcohol through an esterification reaction, and conversely, perillyl alcohol can be obtained from this compound via saponification or hydrolysis. researchgate.net In biological systems, the conversion between these two forms is often mediated by enzymes. For example, alcohol acetyltransferases are enzymes that can be involved in the esterification of perillyl alcohol to form this compound. kyoto-u.ac.jp

Research has shown that the primary hydroxyl group of perillyl alcohol is crucial for some of its biological activities. researchgate.net Consequently, the enzymatic or chemical modification of this group, such as in the formation of this compound, is a significant area of investigation. researchgate.net Studies have explored the synthesis of various derivatives of perillyl alcohol, including esters like this compound, to understand how changes in the chemical structure affect its physicochemical properties and biological interactions. researchgate.net

The bioconversion of perillyl alcohol from other precursors, such as perillaldehyde, has also been a subject of study. kyoto-u.ac.jp These enzymatic transformations are part of the broader metabolic pathways of monoterpenoids in both plants and microorganisms. researchgate.netoup.com The close relationship between this compound and perillyl alcohol makes them key components in the study of monoterpenoid biosynthesis and biotransformation.

Data Tables

Table 1: Physicochemical Properties of this compound and Perillyl Alcohol

| Property | This compound | Perillyl Alcohol |

| Chemical Formula | C₁₂H₁₈O₂ | C₁₀H₁₆O |

| Molecular Weight | 194.27 g/mol | 152.23 g/mol |

| IUPAC Name | [4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate | (4-prop-1-en-2-ylcyclohex-1-en-1-yl)methanol |

| Functional Group | Acetate Ester | Primary Alcohol |

| Boiling Point | Not specified | 121 °C |

| Density | Not specified | 0.96 g/cm³ |

| Data sourced from references hmdb.camdpi.combiosynth.com |

特性

IUPAC Name |

(4-prop-1-en-2-ylcyclohexen-1-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-9(2)12-6-4-11(5-7-12)8-14-10(3)13/h4,12H,1,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXBCFKGCNWPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051740 | |

| Record name | [4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Almost colourless or pale yellowish oily liquid; Warm-herbaceous spicy odour | |

| Record name | p-Mentha-1,8-dien-7-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/908/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

218.00 to 223.00 °C. @ 760.00 mm Hg | |

| Record name | Perillyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | Perillyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Mentha-1,8-dien-7-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/908/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.972-0.980 | |

| Record name | p-Mentha-1,8-dien-7-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/908/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

15111-96-3 | |

| Record name | Perillyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15111-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perillyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015111963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexene-1-methanol, 4-(1-methylethenyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-methylvinyl)cyclohex-1-ene-1-methyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-MENTHA-1,8-DIEN-7-YL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P95D01XYJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perillyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic and Biosynthetic Pathways Research of Perillyl Acetate

Chemical Synthesis Methodologies for Perillyl Acetate

The chemical synthesis of this compound has been approached through various methodologies, primarily involving the rearrangement and functionalization of pinenes.

The synthesis of this compound can be achieved through the reaction of β-pinene oxide with acetic anhydride, utilizing an acid catalyst. researchgate.net Research has focused on optimizing this reaction by testing a range of homogeneous and heterogeneous catalysts. Homogeneous catalysts studied include phosphoric acid, boric acid, acetic acid, and citric acid. researchgate.net Heterogeneous catalysts such as zeolite USY, solid super phosphoric acid (SSA), and montmorillonite K-10 have also been investigated to improve reaction efficiency and product yield. researchgate.net Through optimization of reaction conditions with these catalysts, a yield of 78.7% for this compound has been reported. researchgate.net

Another catalytic approach involves the use of iron-modified zeolite beta catalysts for the conversion of β-pinene oxide. The selectivity towards perillyl alcohol, a precursor to this compound, was found to be influenced by the iron loading on the zeolite, with 1.25 wt. % iron providing the highest selectivity. researchgate.net The choice of solvent is also a critical parameter, with dimethyl sulfoxide (DMSO) showing significantly higher conversion and selectivity compared to dimethylformamide (DMF). researchgate.netscribd.com

The lipase-catalyzed acylation of (S)-perillyl alcohol represents a biocatalytic method for synthesizing this compound. chemrxiv.org Lipase B from Candida antarctica (CAL-B), in its immobilized form (Novozym 435), has been effectively used for this purpose. chemrxiv.org This enzymatic approach offers a potentially more sustainable and straightforward route to this compound. chemrxiv.org

Table 1: Comparison of Catalytic Methods for this compound Synthesis

| Catalyst Type | Precursor | Key Findings | Reported Yield | Reference |

| Homogeneous/Heterogeneous Acids | β-Pinene oxide | Acetic acid as a catalyst with acetic anhydride. | 78.7% | researchgate.net |

| Iron-Modified Zeolite Beta | β-Pinene oxide | 1.25 wt. % iron gave the highest selectivity to perillyl alcohol. | Not specified for acetate | researchgate.net |

| Immobilized Lipase (CAL-B) | (S)-Perillyl alcohol | Efficient acylation with acetic acid or vinyl acetate. | Quantitative | chemrxiv.org |

A common multi-step route to this compound starts with the conversion of β-pinene to β-pinene oxide. google.comgoogleapis.com This is often achieved by reacting β-pinene with peracetic acid in the presence of anhydrous sodium carbonate. google.com

From β-pinene oxide, several pathways lead to this compound. One method involves refluxing β-pinene oxide with acetic anhydride and acetic acid, although this has been reported to result in low yields of the subsequent perillyl alcohol. google.com A more effective two-step procedure involves reacting pure β-pinene oxide with an acid resin to produce p-menthene-7,8-diol. google.com This diol is then acetylated to yield 7-acetoxy-p-menth-1-en-8-ol, which is subsequently dehydrated to form this compound. google.com

Another preferred method involves reacting pure β-pinene oxide with anhydrous sodium acetate and glacial acetic acid to produce p-menth-1-en-8-acetoxy-7-ol. google.com This intermediate is then pyrolyzed to yield perillyl alcohol, which can be subsequently acetylated. google.comgoogleapis.com The dehydration of p-menth-1-en-7-acetoxy-8-ol to this compound can be accomplished through various methods, including pyrolysis or the use of reagents like phosphoryl chloride and pyridine. google.com

For industrial-scale production, the conversion of β-pinene to β-pinene oxide is the initial step. google.comgoogleapis.com While bench-scale reactions may not require stirring, industrial-scale processes necessitate it, and the presence of sodium acetate can pose challenges in workup, often requiring the use of filter aids for removal. google.com The distillation of β-pinene oxide is a common purification step. googleapis.com

The preparation of this compound at an industrial level often involves the saponification of the acetate to perillyl alcohol, which has its own applications, followed by potential re-acetylation if this compound is the desired final product. researchgate.net The hydrogenation of perillyl alcohol can also be performed to produce other valuable fragrance compounds. researchgate.netresearchgate.net The economic feasibility of these processes is a key consideration, with efforts focused on developing simple and efficient methods using inexpensive and safe reagents. google.com

Multi-step Organic Synthetic Routes from Precursors (e.g., β-Pinenoxide)

Bioproduction and Metabolic Engineering for this compound

The biosynthesis of this compound offers a renewable alternative to chemical synthesis, leveraging microbial metabolic pathways.

Artificial multistep pathways have been developed for the fermentative production of this compound from glucose via limonene. researchgate.netresearchgate.net This process typically involves the microbial conversion of limonene. Several microorganisms, including Yarrowia lipolytica and Pseudomonas putida, are known to oxidize limonene to produce perillyl alcohol, perillaldehyde, and perillic acid. kyoto-u.ac.jpmdpi.com While the direct microbial production of this compound is less commonly reported, its precursor, perillyl alcohol, is a frequent target of these biosynthetic pathways. mdpi.comresearchgate.netscirp.orgresearchgate.net The oxidation of limonene to perillyl alcohol is often the rate-limiting step and can be catalyzed by monooxygenases. mdpi.com

For instance, Saccharomyces cerevisiae has been shown to convert components of perilla essential oil, and while not a primary product, the formation of this compound has been observed. kyoto-u.ac.jp The bioconversion of (R)-(+)-limonene by Aspergillus niger has also been studied, yielding perillyl alcohol which could then be chemically or enzymatically acetylated. scielo.org.co

Metabolic engineering of microorganisms like Escherichia coli has been a key strategy to enhance the production of this compound and its precursors. mdpi.com Challenges in producing this compound in a single recombinant E. coli cell from glucose include the toxicity of the product and the volatility of the limonene intermediate. researchgate.netresearchgate.netnih.gov

Further engineering efforts in E. coli have focused on constructing and optimizing the heterologous mevalonate (MVA) pathway to increase the supply of limonene. mdpi.comd-nb.infoacs.orgnih.gov By assembling the biosynthetic genes for the MVA pathway, limonene synthase, and a P-cymene monooxygenase system, researchers have successfully produced (R)-(+)-perillyl alcohol from glucose. d-nb.info Fed-batch fermentation strategies have been utilized to scale up production, achieving titers of 87 mg/L of (R)-(+)-perillyl alcohol. d-nb.info More recent studies have reported even higher titers of perillyl alcohol in shake flask cultures by overexpressing cytochrome P450 electron transport proteins and knocking down endogenous dehydrogenases to reduce byproduct formation. acs.orgnih.gov Whole-cell biocatalysis using engineered E. coli expressing a p-cymene monooxygenase has also been optimized, reaching a production of 1.23 g/L of (R)-(+)-perillyl alcohol in a bioreactor. frontiersin.org

Table 2: Engineered E. coli Systems for Perillyl Precursor Production

| Engineering Strategy | Precursor/Product | Key Findings | Reported Titer | Reference |

| Mixed-Culture Fermentation | This compound | Spatial separation of limonene synthesis and oxyfunctionalization improved concentration. | 21.7 mg/L | researchgate.netnih.gov |

| MVA Pathway Engineering | (R)-(+)-Perillyl Alcohol | Fed-batch fermentation of engineered E. coli. | 87 mg/L | d-nb.info |

| Systems Engineering Approach | Perillyl Alcohol | Overexpression of P450 transport proteins and knockdown of dehydrogenases. | 309.1 mg/L | acs.orgnih.gov |

| Whole-Cell Biocatalysis | (R)-(+)-Perillyl Alcohol | Optimized whole-cell catalysis in a bioreactor. | 1.23 g/L | frontiersin.org |

Mixed-Culture Fermentation Strategies for Yield Optimization

The fermentative production of this compound from simple carbon sources like glucose presents significant challenges when using a single, engineered microbial host. researchgate.netnih.gov Issues such as the toxicity of pathway intermediates, the volatility and low solubility of compounds like limonene, and the metabolic burden of expressing a complex, multi-step pathway can hinder efficient production. researchgate.netrutgers.edu Research has demonstrated that mixed-culture fermentation, also known as co-culture fermentation, offers a robust strategy to overcome these limitations by distributing the metabolic pathway between two or more distinct microbial populations. researchgate.netrsc.org

One prominent strategy involves using a co-culture of two distinct recombinant E. coli strains. nih.govresearchgate.net The first strain is engineered to synthesize limonene from glucose. researchgate.net The second strain is engineered to express a specific monooxygenase enzyme that performs the regioselective hydroxylation of the limonene, a critical step in its conversion towards this compound. researchgate.netresearchgate.net This division of labor allows for the optimization of the expression conditions for each set of enzymes and provides the flexibility to adjust the ratio of the two cell populations to balance the pathway flux, matching the rate of limonene formation with its rate of conversion. rutgers.edu

Detailed research findings have validated this approach. In one study, a mixed culture of E. coli BL21 (DE3) (for limonene synthesis) and E. coli MG1655 (for oxyfunctionalization) was established. nih.govresearchgate.net The spatial separation of the limonene biosynthesis from its conversion led to a 3.3-fold increase in the final this compound concentration, reaching 21.7 mg/L, compared to a biphasic fermentation using a single engineered strain. nih.govresearchgate.netscience.gov The study also explored different enzymes for the conversion step, finding that a cymene monooxygenase yielded higher formation rates (0.11 U gcdw⁻¹) compared to cytochrome P450 153A6 (CYP153A6) (0.06 U gcdw⁻¹). nih.govresearchgate.net These findings underscore the potential of mixed-culture systems as a framework for producing complex chemicals that involve toxic, volatile, or poorly soluble intermediates. researchgate.netscience.gov

The table below summarizes the key findings from a representative study on mixed-culture fermentation for this compound production.

Research Findings on Mixed-Culture this compound Production

| Microbial System | Engineering Strategy | Key Findings | Reference |

|---|---|---|---|

| E. coli BL21 (DE3) + E. coli MG1655 | Strain 1: Limonene biosynthesis pathway. Strain 2: Expression of a monooxygenase (CYP153A6 or cymene monooxygenase). | Final POHAc concentration of 21.7 mg/L (3.3-fold increase over monoculture). | researchgate.net, nih.gov |

| E. coli BL21 (DE3) + E. coli MG1655 | Comparison of monooxygenases for oxyfunctionalization. | POHAc formation rate of 0.11 U gcdw⁻¹ with cymene monooxygenase. | researchgate.net, nih.gov |

Preclinical Pharmacological Investigations of Perillyl Acetate

Modulation of Nociceptive Pathways

Perillyl acetate has demonstrated notable antinociceptive, or pain-reducing, effects in various preclinical animal models. mdpi.comgoogle.com In studies conducted on mice, this compound did not impair motor coordination, indicating that its analgesic-like effects are not due to sedation. mdpi.comgoogle.com

The compound significantly reduced the number of abdominal contortions induced by acetic acid, a model for inflammatory pain. google.com Furthermore, it decreased the licking time in both phases of the formalin test, which models both neurogenic and inflammatory pain responses. In thermal nociception models, such as the tail-flick test, this compound increased the latency time to the pain response. mdpi.comgoogle.com These findings suggest that this compound possesses centrally and peripherally mediated analgesic properties. The antinociceptive effect was reversed by pretreatment with naloxone, an opioid receptor antagonist, pointing towards the involvement of the opioid system. mdpi.comgoogle.com

Table 1: Summary of Antinociceptive Activity of this compound in Animal Models

| Test/Model | Effect of this compound | Implication |

|---|---|---|

| Acetic Acid-Induced Writhing | Reduced number of writhes google.com | Peripheral analgesic activity |

| Formalin Test (Both Phases) | Reduced licking time | Central and peripheral analgesic activity |

| Tail-Flick Test | Increased pain latency mdpi.comgoogle.com | Spinal-level antinociceptive effect |

| Rota-rod Test | No effect on motor coordination mdpi.comgoogle.com | Effects are not due to sedation |

To elucidate the mechanism behind its observed antinociceptive activity, computational studies have been performed. mdpi.comgoogle.com In silico molecular docking analyses were conducted to investigate the interaction between this compound and opioid receptors. mdpi.com The results of these simulations demonstrated that this compound has the ability to bind to the µ-opioid receptor. mdpi.comgoogle.com This computational evidence supports the pharmacological findings that the antinociceptive effects of this compound are likely mediated, at least in part, through its action as a µ-opioid receptor agonist. mdpi.comgoogle.com

Antinociceptive Activity in In Vivo Animal Models

Gastrointestinal Smooth Muscle Activity Studies

The effects of this compound on gastrointestinal motility have been assessed using in vitro models. Studies on isolated guinea pig ileum, a standard model for evaluating spasmolytic (muscle-relaxing) activity, have shown that this compound can inhibit smooth muscle contractions. mdpi.com This suggests that the compound possesses spasmolytic properties, which could be beneficial in conditions characterized by intestinal hypermotility. mdpi.com All p-menthane monoterpene esters investigated in one particular study demonstrated spasmolytic actions. mdpi.comgoogle.commdpi.com

When its spasmolytic activity was compared with other structurally related p-menthane esters, this compound was identified as the least potent compound in the group. mdpi.comgoogle.commdpi.comacs.org A study comparing ten different p-menthane esters found that neo-isopulegyl acetate and 4-terpinyl acetate were the most potent spasmolytics. mdpi.comgoogle.commdpi.com The lower potency of this compound is suggested to be related to its chemical structure, specifically the position of the acetate group at the C-7 position. mdpi.comgoogle.com This structural feature distinguishes it from the other, more potent esters in the study and appears to negatively influence its spasmolytic efficacy. mdpi.com The research highlighted that stereochemistry and electronic density are significant factors influencing the spasmolytic activity of these compounds on smooth muscle. mdpi.comgoogle.com

Table 2: Comparative Spasmolytic Potency of Select p-Menthane Esters

| Compound | Relative Potency | Key Structural Feature |

|---|---|---|

| Neo-isopulegyl acetate | Most Potent mdpi.comgoogle.commdpi.com | Acetate group at C-3 |

| 4-Terpinyl acetate | Most Potent mdpi.comgoogle.commdpi.com | Acetate group at C-4 |

| This compound | Least Potent mdpi.comgoogle.commdpi.comacs.org | Acetate group at C-7 mdpi.comgoogle.com |

In Vitro Spasmolytic Activity Assessments in Isolated Tissues

Cellular Proliferation and Anti-proliferative Effects in Preclinical Models

While direct research on the anti-proliferative effects of this compound is limited, extensive investigation has been conducted on its precursor, perillyl alcohol (POH). A patent has noted that this compound demonstrated significant antineoplastic activity in the treatment and prevention of breast carcinoma in rats. google.com

The majority of preclinical cancer research, however, has focused on POH. nih.gov POH has been shown to inhibit the growth of various tumor cells in culture and to exert cancer preventive and therapeutic effects in a range of animal models. nih.gov Studies have documented POH's ability to inhibit proliferation in human breast cancer cell lines, pancreatic cancer cells, and lung cancer cells, often by inducing cell cycle arrest. nih.gov For instance, in breast cancer cells, POH was found to have a cytostatic effect, causing an accumulation of cells in the G1 phase of the cell cycle. nih.gov Furthermore, derivatives of POH and its metabolite, perillic acid, have been synthesized and tested, with some showing substantial anti-proliferative effects against glioblastoma and hepatocellular carcinoma cell lines. rsc.org Given that perillyl alcohol is a known metabolite of limonene and can be converted to perillic acid, the anti-proliferative activities of this family of monoterpenes are well-documented, though the specific role of this compound itself requires more focused investigation. rsc.orgmdpi.com

In Vitro Cytotoxicity in Tumor Cell Lines (e.g., Ovarian Adenocarcinoma, Colon Carcinoma, Human Glioblastoma)

The cytotoxic potential of this compound has been evaluated against several human tumor cell lines. Preliminary pharmacological screenings have measured its ability to inhibit cell proliferation in vitro. In one study, this compound was tested at a single concentration for its effect on the growth of ovarian adenocarcinoma (OVCAR-8), colon carcinoma (HCT-116), and human glioblastoma (SF-295) cell lines. researchgate.net

Research into structurally related p-menthane derivatives suggests that the presence of an acetate group, as opposed to a hydroxyl group, may influence the compound's cytotoxic activity. Studies have indicated that replacing a hydroxyl group with an acetate can lead to a notable decrease in cytotoxicity. nih.gov For instance, the cytotoxic activity of (-)-8-hydroxycarvotanacetone was more potent than its acetate derivative, (-)-8-acetoxycarvotanacetone. nih.gov

In Vitro Cytotoxicity Screening of this compound

| Tumor Cell Line | Cell Type | Tested Concentration | Reference |

|---|---|---|---|

| OVCAR-8 | Ovarian Adenocarcinoma | 25 μg/mL | researchgate.net |

| HCT-116 | Colon Carcinoma | 25 μg/mL | researchgate.net |

| SF-295 | Human Glioblastoma | 25 μg/mL | researchgate.net |

Preclinical Efficacy in Animal Tumor Models (e.g., Breast Carcinoma Regression)

While in vitro studies have initiated the investigation of this compound's cytotoxic effects, extensive preclinical research in animal models has largely centered on its precursor, perillyl alcohol (POH). POH has demonstrated significant chemotherapeutic activity in various animal tumor models, including those for pancreatic, liver, and breast cancers. nih.gov

Notably, in studies involving rats with 7,12-dimethylbenz(a)anthracene (DMBA)-initiated mammary carcinomas, a diet containing 2.5% POH led to the regression of 81% of small mammary tumors and 75% of advanced mammary tumors. nih.gov These potent anticancer activities established in preclinical studies with POH have made it a focal point of investigation. mdpi.com Currently, specific data on the efficacy of this compound itself in animal models for breast carcinoma regression is not extensively documented in the available literature.

Neurobiological Research and Network Pharmacology Analysis

This compound has been identified as a key bioactive component in neurobiological research, particularly in studies investigating natural compounds for the management of conditions like insomnia. mdpi.com Its presence in the essential oils of plants known for sedative properties, such as Valerian, has prompted further investigation into its mechanisms of action. mdpi.comspringermedizin.de

Component-Target-Pathway Network Construction for Biological Activity (e.g., Insomnia Regulation)

Network pharmacology has been employed to elucidate the complex interactions between chemical components of natural products and biological targets. mdpi.com In a study analyzing the effects of Valerian volatile oil on insomnia, this compound was identified as a critical active component through the construction of a "component-target-pathway" network. mdpi.com

Potential Targets of this compound in Insomnia Regulation

| Target Name | Target Abbreviation |

|---|---|

| Monoamine oxidase B | MAOB |

| Dopamine receptor D2 | DRD2 |

| Monoamine oxidase A | MAOA |

| Interleukin 1β | IL1B |

| Solute carrier family 6 member 4 | SLC6A4 |

| Prostaglandin-endoperoxide synthase 2 | PTGS2 |

| 5-hydroxytryptamine receptor 2A | HTR2A |

These targets are involved in several key signaling pathways. The network analysis identified pathways such as the neuroactive ligand-receptor interaction, the serotonergic synapse, and calcium signaling pathways as being significantly modulated. mdpi.com This suggests that this compound exerts its effects through a multi-target, multi-pathway mechanism. mdpi.com

Key Pathways Associated with this compound's Biological Activity

| KEGG Signaling Pathway |

|---|

| Neuroactive ligand-receptor interaction |

| Serotonergic synapse |

| Calcium signaling pathway |

Structure-activity Relationship Sar Studies and Analogue Development of Perillyl Acetate

Influence of Structural Modifications on Biological Activity

The location of the acetate group on the p-menthane skeleton is a critical factor influencing the biological activity of perillyl acetate. In studies investigating the spasmolytic activity of various p-menthane esters, this compound was found to be the least potent. academicjournals.orgresearchgate.net This reduced potency is attributed to the position of the acetate group, which is linked to the C-7 carbon. academicjournals.orgresearchgate.net This structural feature distinguishes it from other more potent esters in the same class. academicjournals.org For instance, in a comparison between positional isomers, it was observed that having the acetate group at the endocyclic C-4 position increased spasmolytic potency. academicjournals.org

The three-dimensional arrangement of atoms (stereochemistry) and the distribution of electrons (electronic density) within the this compound molecule and its analogues have a profound impact on their pharmacological activities. Research has demonstrated that both stereochemistry and electronic density are highly influential factors in the spasmolytic activity of p-menthane esters in smooth muscle. academicjournals.orgresearchgate.netacademicjournals.org Furthermore, stereochemistry appears to play a significant role in the cytotoxic effects of these compounds. researchgate.netmdpi.com For example, the replacement of carbon-carbon double bonds with epoxide groups, in addition to the presence of an aldehyde group, has been shown to increase cytotoxicity. researchgate.netmdpi.com The specific stereochemical configuration at the asymmetric carbon at position 4 of the cyclohexene ring gives rise to different enantiomeric forms, which can exhibit distinct biological interactions.

Positional Effects of the Acetate Group on Bioactivity

Development and Evaluation of this compound Derivatives and Analogues

The promising, albeit sometimes modest, biological activities of perillyl alcohol and its derivatives have spurred the design, synthesis, and evaluation of a wide range of analogues to identify compounds with improved potency. rsc.org

A variety of p-menthane derivatives have been synthesized and screened for their biological activities, particularly for cytotoxic potential against human tumor cell lines. mdpi.comresearchgate.net These studies aim to identify the molecular characteristics that contribute to cytotoxicity. mdpi.com The derivatives often involve modifications such as the introduction of epoxide groups or changes to the functional groups at various positions on the p-menthane skeleton. mdpi.comsemanticscholar.org For example, the synthesis of amino-modified derivatives of (S)-perillyl alcohol has been explored as a strategy to potentially enhance antitumor activity. mdpi.com The screening of these compounds is typically conducted in vitro against a panel of human tumor cell lines, such as those for ovarian, colon, and brain cancer. mdpi.comsemanticscholar.org

| Compound | Key Structural Feature | Observed Cytotoxic Activity (Growth Inhibition %) | Cell Lines Tested | Source |

|---|---|---|---|---|

| (-)-Perillaldehyde 8,9-epoxide | Epoxide and aldehyde groups | 96.32%–99.89% (High) | OVCAR-8, HCT-116, SF-295 | researchgate.netmdpi.com |

| Perillyl alcohol | Hydroxyl group at C-7 | 90.92%–95.82% (High) | OVCAR-8, HCT-116, SF-295 | researchgate.netmdpi.com |

| (-)-8-hydroxycarvotanacetone | Hydroxyl group | 61.59%–94.01% (Intermediate to High) | OVCAR-8, HCT-116, SF-295 | researchgate.netmdpi.com |

| (+)-Limonene 1,2-epoxide | Epoxide group | 58.48%–93.10% (Intermediate to High) | OVCAR-8, HCT-116, SF-295 | researchgate.netmdpi.com |

| (-)-Perillaldehyde | Aldehyde group at C-7 | 59.28%–83.03% (Intermediate) | OVCAR-8, HCT-116, SF-295 | researchgate.netmdpi.com |

Comparative studies are crucial for understanding the structure-activity relationships of this compound and its analogues. This compound is synthesized from its precursor, perillyl alcohol, through an acetylation process. researchgate.net While perillyl alcohol itself has demonstrated significant antineoplastic activity in various cancer cell lines, studies on its derivatives have yielded mixed results. mdpi.comgoogle.com

Many analogues of perillyl alcohol have been found to be less cytotoxic than the parent compound. semanticscholar.org For instance, a direct comparison between perillyl alcohol and (-)-perillaldehyde showed that the hydroxyl group at the C-7 position in perillyl alcohol leads to more potent inhibition of cell proliferation than an aldehyde group at the same position. mdpi.comsemanticscholar.org However, there are exceptions. (-)-Perillaldehyde 8,9-epoxide exhibited higher cytotoxic activity than perillyl alcohol. researchgate.netsemanticscholar.org

Furthermore, chemical modifications have been shown to enhance biological effects. The substitution of the methylene-hydroxyl group of perillyl alcohol or the carboxyl group of perillic acid with an N-arylamide moiety significantly improved cytotoxic activity. rsc.org In an in vivo study comparing perillaldehyde 8,9-epoxide with perillyl alcohol against sarcoma 180 tumors, no significant difference in antitumor activity was observed between the two compounds. mdpi.com When compared to its precursor limonene, perillyl alcohol was found to be more than five times more potent in inhibiting the isoprenylation of small G proteins, a key process in cancer cell growth. nih.gov

| Compound | Comparator | Activity Measured | Finding | Source |

|---|---|---|---|---|

| Perillyl alcohol | (-)-Perillaldehyde | Cytotoxicity | Perillyl alcohol is more cytotoxic. | mdpi.comsemanticscholar.org |

| Perillyl alcohol | Most tested analogues | Cytotoxicity | Perillyl alcohol is generally more potent. | semanticscholar.org |

| (-)-Perillaldehyde 8,9-epoxide | Perillyl alcohol | Cytotoxicity (in vitro) | (-)-Perillaldehyde 8,9-epoxide is more cytotoxic. | researchgate.netsemanticscholar.org |

| Perillaldehyde 8,9-epoxide | Perillyl alcohol | Antitumor activity (in vivo) | No significant difference in efficacy. | mdpi.com |

| N-arylamide derivatives of (S)-perillic acid | (S)-Perillyl alcohol | Cytotoxicity | N-arylamide derivatives are significantly more potent. | rsc.org |

| Perillyl alcohol | Limonene | Inhibition of protein isoprenylation | Perillyl alcohol is >5-fold more potent. | nih.gov |

Advanced Research Methodologies and Analytical Approaches in Perillyl Acetate Studies

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture models are fundamental for dissecting the molecular mechanisms of action of bioactive compounds. While its related monoterpene, perillyl alcohol (POH), has been more extensively investigated, studies on perillyl acetate indicate its own biological activities. Research has shown that this compound possesses antineoplastic activity in tissue cultures against various cancer cell lines, including breast, pancreas, lung, and colon carcinomas. google.com

For the broader class of perillyl compounds, a variety of cell lines have been utilized to explore their effects. For instance, in intestinal cancer research, the HT-29 cell line is frequently used. mdpi.com Studies on breast cancer have often employed the MDA-MB-231 and MCF-7 cell lines. mdpi.com The human Caucasian colon adenocarcinoma (HT29) cell line has been used as a model for colorectal cancer to assess the antiproliferative effects of related compounds. mdpi.com Similarly, the neuroblastoma cell line SH-SY5Y has served as an in vitro model for neurodegenerative diseases to analyze the potential of related monoterpenoids. researchgate.net These examples highlight the types of cell-based assays that are crucial for elucidating the specific cellular and molecular targets of this compound.

In Vivo Animal Models for Efficacy and Systemic Investigations

Animal models are indispensable for evaluating the systemic efficacy and pharmacokinetic properties of compounds in a whole-organism context. This compound has been investigated in several in vivo models, yielding significant findings.

Notably, this compound was found to exhibit significant antineoplastic activity in the treatment and prevention of breast carcinoma in rat models. google.com More recent research has focused on its antinociceptive (pain-relieving) properties. In a 2022 study using mice models, this compound demonstrated a significant analgesic-like effect without affecting motor coordination. researchgate.net The compound reduced abdominal twitching induced by acetic acid and decreased licking time in the formalin test. researchgate.netresearchgate.net Furthermore, it increased the latency time in the tail-flick test, suggesting a centrally mediated analgesic effect. researchgate.net This effect was found to be reversible by naloxone, indicating that the mechanism of action likely involves the μ-opioid receptor pathway. researchgate.net

| Test/Model | Finding | Implication | Source |

|---|---|---|---|

| Acetic Acid-Induced Writhing | Reduced the number of abdominal twitches. | Indicates peripheral analgesic activity. | researchgate.net |

| Formalin Test | Reduced licking time in both phases. | Suggests both central and peripheral analgesic action. | researchgate.net |

| Tail-Flick Test | Increased the latency time to heat stimulus. | Confirms spinal-level antinociceptive effect. | researchgate.net |

| Naloxone Pretreatment | Reversed the antinociceptive effect of this compound. | Suggests the involvement of the opioidergic pathway, likely via μ-opioid receptors. | researchgate.net |

Computational and In Silico Modeling for Molecular Interactions and Pathway Analysis

Computational chemistry and in silico modeling provide powerful tools for predicting molecular interactions, understanding reaction mechanisms, and guiding the development of new therapeutic agents. usm.eduacs.org These methods allow researchers to analyze interactions at a molecular level that cannot be observed directly. usm.edu

In the context of this compound, in silico analysis was used to support in vivo findings regarding its antinociceptive activity. researchgate.net Molecular docking studies demonstrated that this compound could effectively bind to μ-opioid receptors, which corroborates the experimental data suggesting its mechanism of action involves this pathway. researchgate.net

Furthermore, computational approaches like the quantitative structure-activity relationship (QSAR) are employed to study derivatives of related compounds. One study used QSAR and various machine learning regression techniques to analyze a series of amino-modified perillyl alcohol derivatives. researchgate.net The goal was to create a reliable model that links molecular structure to antiproliferative activity, thereby identifying the chemical features responsible for the compounds' efficacy and guiding the design of more potent derivatives. researchgate.net Such multiscale molecular modeling is a powerful tool for systematically studying the structure, properties, and interaction mechanisms of a large number of compounds. acs.org

Spectroscopic and Chromatographic Techniques in Compound Analysis and Metabolite Profiling

Spectroscopic and chromatographic techniques are essential for the identification, purification, and quantification of this compound and its metabolites in various matrices.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for structural elucidation. The precise structure of purified this compound has been confirmed using ¹H and ¹³C NMR. google.com

| Technique | Solvent | Observed Spectral Data (ppm) | Source |

|---|---|---|---|

| ¹H NMR | CDCl₃ | δ 1.60-2.30 (m, 10H), 1.70 (s, 3H), 2.05 (s, 3H), 4.42 (br. s, 2H), 4.68 (br. s, 2H), 5.73 (br. s, 1H) | google.com |

| ¹³C NMR (62.9 MHz) | CDCl₃ | 153.9 (s), 133.8 (s), 120.3 (d), 107.6 (t), 65.0 (t), 36.8 (d), 31.2 (t), 30.4 (t), 28.1 (q), 23.4 (q) | google.com |

Chromatographic methods are vital for separating this compound from complex mixtures and for metabolite profiling. Gas chromatography (GC) coupled with mass spectrometry (MS) has been used to identify this compound as a volatile constituent in natural products like grapefruit oil. acs.org High-performance liquid chromatography (HPLC) is another cornerstone technique. Methods have been developed for the quantification of related compounds, such as perillyl alcohol in topical cream formulations, using reverse-phase HPLC with UV detection. researchgate.net Similarly, a sensitive HPLC method was established for the quantitation of perillic acid, a major metabolite of perillyl alcohol, in plasma samples. nih.gov GC methods have also been developed and validated to determine perillic acid in the supernatants of bioconversion processes. scirp.org These analytical methodologies are directly applicable to studies involving the quantification and metabolite profiling of this compound.

Metabolic Engineering Tools for Bioproduction Pathway Manipulation

Metabolic engineering offers a sustainable and controlled alternative to chemical synthesis for producing valuable compounds like this compound. rutgers.edu This field involves the directed manipulation of metabolic pathways in microorganisms to enhance the production of a target chemical. lbl.gov

Researchers have successfully engineered Escherichia coli for the fermentative production of this compound from simple carbon sources like glucose. researchgate.netnih.gov The biosynthetic pathway typically involves converting glucose to limonene, which is then hydroxylated and acetylated. However, this process faces challenges, including the toxicity of the final product and the volatility of intermediates like limonene. nih.gov

To overcome these limitations, advanced strategies such as mixed-culture fermentations have been developed. researchgate.netnih.gov In this approach, the pathway is spatially separated into modules housed in two distinct recombinant E. coli strains. rutgers.edunih.gov One strain is engineered for limonene biosynthesis, while the other expresses a cytochrome P450 monooxygenase for the regioselective hydroxylation of limonene to perillyl alcohol, which is subsequently converted to this compound. nih.gov This division of labor was shown to significantly improve the final concentration of this compound. rutgers.edunih.gov Optimization of P450 gene expression and increasing the spatial proximity between pathway enzymes through genetic fusion have also been explored to enhance production efficiency. nih.gov These studies provide a framework for fermentative syntheses involving toxic, volatile, or poorly soluble compounds. nih.gov

| Engineering Strategy | Host Organism | Key Enzymes | Result | Source |

|---|---|---|---|---|

| Single-cell biphasic batch cultivation | Recombinant E. coli | Limonene synthase, CYP153A6 | 6.20 ± 0.06 mg POHAc per gram cell dry weight (gcdw) | nih.gov |

| Genetic fusion of enzymes | Recombinant E. coli | Limonene synthase-CYP153A6 fusion protein | Changed molar limonene/POHAc ratio from 3.2 to 1.6. | nih.gov |

| Spatial separation (mixed-culture) | Two distinct E. coli strains | Limonene synthase in one strain; CYP153A6 in another | Improved POHAc concentration 3.3-fold to 21.7 mg L⁻¹. | nih.gov |

Future Directions in Perillyl Acetate Research

Exploration of Novel Biological Targets and Intracellular Signaling Pathways

Future research will likely focus on identifying the unique biological targets of perillyl acetate, moving beyond the established effects of its parent compound, perillyl alcohol (POH). While POH is known to interact with several key signaling pathways, the influence of the acetyl group on this compound's binding affinity, cellular uptake, and mechanism of action remains a critical area for exploration.

Building on the knowledge of POH, investigations will likely probe the effect of this compound on the following pathways:

Ras/MAPK Pathway: POH is recognized for its ability to inhibit the post-translational isoprenylation of small G proteins like Ras, a critical step in the Ras/MAPK signaling cascade that is often dysregulated in cancer. acs.org Future studies on this compound will aim to determine if it shares this mechanism and to quantify its potency in comparison to POH and other derivatives like perillic acid. nih.gov The inhibition of farnesylation of the p21-Ras oncoprotein is a particularly significant target. nih.gov

TGF-β Signaling: The transforming growth factor beta (TGF-β) receptor has been identified as a target of POH. nih.gov Research is needed to elucidate whether this compound can also modulate this pathway, which is crucial in regulating cell growth, differentiation, and apoptosis. mdpi.com

NF-κB Pathway: Nuclear factor kappa B (NF-κB) is a key regulator of inflammatory responses and cell survival. nih.gov POH has been shown to inhibit this pathway. nih.gov Future work should explore if this compound has similar or enhanced inhibitory effects, which could have significant therapeutic implications.

mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell metabolism, growth, and proliferation. POH has been shown to inhibit the mTOR/4E-BP1 signaling pathway. nih.govfrontiersin.org Investigating the impact of this compound on this pathway could reveal novel mechanisms for controlling cell growth. frontiersin.org

A summary of potential signaling pathways for future investigation based on perillyl alcohol research is presented below.

| Signaling Pathway | Known Effect of Perillyl Alcohol (POH) | Potential Future Research Focus for this compound |

| Ras/MAPK | Inhibits isoprenylation of Ras proteins. acs.orgnih.gov | Quantify inhibitory potency; determine if the acetyl group enhances activity. |

| TGF-β | Targets TGF-β receptor. nih.gov | Elucidate modulation effects on the pathway and downstream targets. |

| NF-κB | Inhibits NF-κB activation. nih.gov | Investigate comparative inhibitory effects and anti-inflammatory potential. |

| mTOR | Inhibits mTOR/4E-BP1 signaling. nih.govfrontiersin.org | Explore impact on cell metabolism and proliferation regulation. |

| JNK Pathway | Activates JNK pathway, leading to apoptosis. mdpi.com | Determine if this compound induces apoptosis through the same mechanism. |

Development of Advanced Synthetic and Bioproduction Strategies for Sustainable Sourcing

The availability of high-purity this compound is essential for rigorous scientific investigation and potential future applications. While it can be prepared from perillyl alcohol, future research will focus on more direct, efficient, and sustainable production methods.

Advanced Synthetic Strategies: Current chemical synthesis often starts from β-pinene oxide, which is rearranged using catalysts. researchgate.netmdpi.com One method involves the reaction of β-pinene oxide with acetic anhydride, using acetic acid as a catalyst, which has achieved yields of 78.7%. researchgate.net Future work will likely explore:

Novel Catalysts: Developing more selective and efficient heterogeneous catalysts (e.g., zeolites, functionalized clays) to improve yield and reduce byproducts. researchgate.nettandfonline.com The isomerization of β-pinene epoxide to perillyl alcohol is a key step where improved catalysts could be beneficial. researchgate.net

One-Pot Syntheses: Designing tandem or telescopic reactions that convert readily available precursors like β-pinene or limonene directly to this compound in a single reaction vessel, minimizing waste and simplifying purification. tandfonline.com

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Advanced Bioproduction Strategies: Metabolic engineering offers an environmentally friendly alternative to chemical synthesis. mdpi.com Research has demonstrated the production of perillyl alcohol in engineered Escherichia coli and yeast. researchgate.netd-nb.info Future bioproduction strategies for this compound will likely involve:

Engineered Microorganisms: Developing microbial strains (E. coli or Saccharomyces cerevisiae) that not only produce perillyl alcohol from simple carbon sources like glucose but also contain an additional enzymatic step using an alcohol acetyltransferase to convert the POH into this compound directly. researchgate.net

Enzymatic Conversion: Utilizing immobilized lipases or other esterases for the efficient, selective enzymatic conversion of microbially produced perillyl alcohol to this compound in biphasic fermentation systems. researchgate.net

Pathway Optimization: Fine-tuning the heterologous mevalonate (MVA) pathway introduced into microbial hosts to increase the precursor supply and boost final product titers. researchgate.netd-nb.info

| Production Method | Current Status | Future Development Focus |

| Chemical Synthesis | Rearrangement of β-pinene oxide with acetic anhydride. researchgate.net | Novel heterogeneous catalysts, one-pot reactions, flow chemistry. tandfonline.comresearchgate.net |

| Bioproduction | Microbial production of perillyl alcohol from glucose. researchgate.netd-nb.info | Engineered strains for direct this compound synthesis, pathway optimization. |

Elucidation of Complex Intermolecular Mechanisms of Action

Understanding precisely how this compound interacts with its biological targets at a molecular level is crucial for rational drug design and predicting its biological effects. Future research must move beyond identifying affected pathways to detailing the specific intermolecular forces and structural changes involved.

Key areas for future mechanistic studies include:

Protein-Ligand Interactions: Using techniques like X-ray crystallography and cryo-electron microscopy to solve the three-dimensional structures of this compound bound to its target proteins. This would provide definitive evidence of its binding mode and allow for the precise mapping of interactions (e.g., hydrogen bonds, hydrophobic interactions) within the binding pocket.

Inhibition of Protein Prenylation: While POH is known to inhibit protein prenylation, the exact mechanism remains a subject of investigation. acs.orgnih.gov Future studies should clarify whether this compound or its metabolites directly inhibit farnesyltransferase or geranylgeranyltransferase enzymes or act by depleting the isoprenoid precursors. mdpi.com

Membrane Interactions: Investigating how this compound interacts with and crosses cellular membranes. Its increased lipophilicity compared to POH may lead to different membrane dynamics, potentially altering membrane fluidity, affecting the function of membrane-bound proteins like Na/K-ATPase, or facilitating entry into specific cellular compartments. nih.govacs.org

Allosteric Modulation: Exploring the possibility that this compound acts as an allosteric modulator, binding to a site on a target protein other than the active site to alter its conformation and activity. This is a common mechanism for natural products. frontiersin.org

Integration of High-Throughput Screening and Omics Technologies in Discovery Platforms

To accelerate the discovery of this compound's biological functions, future research must integrate modern, large-scale analytical approaches. mdpi.com High-throughput screening (HTS) and multi-omics platforms can provide a global, unbiased view of the cellular response to this compound, helping to identify novel targets and mechanisms efficiently. nih.gov

High-Throughput Screening (HTS): HTS platforms can be used to rapidly screen this compound and a library of its synthesized derivatives against vast panels of cancer cell lines or specific molecular targets. issuu.com This would quickly identify the most potent compounds and the most sensitive cell types, guiding further focused research.

Transcriptomics (RNA-Seq): By analyzing the entire RNA landscape of cells treated with this compound, researchers can identify all genes whose expression is significantly altered. mdpi.com This can reveal affected signaling pathways and cellular processes without prior bias, potentially uncovering entirely new mechanisms of action. mdpi.com

Proteomics: Using mass spectrometry-based proteomics, studies can quantify changes in the abundance and post-translational modifications (e.g., phosphorylation) of thousands of proteins following this compound treatment. nih.gov This approach can directly identify the proteins and signaling cascades that are most affected by the compound.

Metabolomics: This technology analyzes the complete set of metabolites within a cell. mdpi.com It can be used to understand how this compound alters cellular metabolism, for instance, by tracking its effects on glycolysis, the Krebs cycle, or the mevalonate pathway, providing insights into its impact on cellular energy and biosynthesis. mdpi.com

The integration of these multi-omics datasets using advanced bioinformatics will be critical for constructing comprehensive models of this compound's mechanism of action and for identifying robust biomarkers of its activity. mdpi.com

Q & A

Q. What are the primary synthetic methodologies for laboratory-scale production of perillyl acetate?

this compound is synthesized via two main approaches:

- Chemical Synthesis : Palladium(0)-mediated isomerization of allylic acetates derived from limonene oxide. This method involves four steps with an overall yield of 39% .

- Enzymatic Synthesis : Lipase-catalyzed transesterification using Candida antarctica lipase B (Novozym 435). Optimal conditions include 300 mM vinyl acetate as the acyl donor, 37°C, and 1-hour reaction time, achieving >99% conversion .

Key Data:

| Method | Catalyst/Reagent | Conversion Rate | Time |

|---|---|---|---|

| Enzymatic (Novozym 435) | Vinyl acetate | >99% | 1 h |

| Enzymatic (Acetic acid) | Acetic acid | 12% | 1 h |

Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

Q. What natural sources contain this compound, and how is it extracted for research purposes?

- Natural Occurrence : Found in citrus oils (e.g., Citrus bergamia, C. paradisi) and essential oils of Cymbopogon species .

- Extraction Methods : Steam distillation or solvent extraction (e.g., MTBE/ACN) followed by chromatographic purification .

Advanced Research Questions

Q. How does esterification of perillyl alcohol to this compound alter its bioactivity, particularly cytotoxicity?

- Mechanistic Insight : The hydroxyl-to-acetate substitution increases lipophilicity but reduces cytotoxicity. For example, perillyl alcohol (GI₅₀ = 90.92–95.82%) is significantly more cytotoxic than this compound (GI₅₀ = 3.06–16.41%) in tumor cell lines due to reduced cellular uptake or metabolic activation .

- Structure-Activity Relationship : Acetate derivatives exhibit lower potency, highlighting the critical role of free hydroxyl groups in bioactivity .

Q. What strategies optimize enzymatic synthesis of this compound for high yield and scalability?

- Immobilized Enzymes : Novozym 435 enables easy recovery and reuse, minimizing cost and waste .

- Acyl Donor Selection : Vinyl acetate outperforms acetic acid (99% vs. 12% conversion in 1 hour) by avoiding water-dependent equilibrium limitations .

- Solvent System : MTBE/ACN (3:1) enhances enzyme stability and substrate solubility .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Experimental Variables : Control for cell line-specific esterase activity, which may hydrolyze acetate to alcohol in vitro .

- Lipophilicity Adjustments : Modify delivery systems (e.g., nanoparticles) to enhance acetate bioavailability .

- Standardized Assays : Use isogenic cell lines and consistent viability assays (e.g., MTT vs. ATP-based) to reduce variability .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。